4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with 4-chlorophenyl and 6-bromo groups, along with a carboxylate ester functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Chlorination: The chlorination of the phenyl ring can be carried out using chlorinating agents like thionyl chloride or sulfuryl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-chlorophenol to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) under radical conditions.
Chlorination: Thionyl chloride or sulfuryl chloride.
Esterification: Acid catalysts such as sulfuric acid or Lewis acids.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of quinoline N-oxides.
Hydrolysis: Formation of 4-chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 4-chlorophenol.
Scientific Research Applications
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid .
- 4-Bromo-2-chlorophenol .
- 2-Bromo-4-chlorophenol .
Uniqueness
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
355421-73-7 |
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Molecular Formula |
C22H12BrCl2NO2 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
(4-chlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H12BrCl2NO2/c23-14-3-10-20-18(11-14)19(22(27)28-17-8-6-16(25)7-9-17)12-21(26-20)13-1-4-15(24)5-2-13/h1-12H |
InChI Key |
ISCMUPOUGZLWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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